molecular formula C7H5BrN2 B6166167 2-bromopyrazolo[1,5-a]pyridine CAS No. 1520497-11-3

2-bromopyrazolo[1,5-a]pyridine

Cat. No. B6166167
CAS RN: 1520497-11-3
M. Wt: 197
InChI Key:
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Description

2-Bromopyrazolo[1,5-a]pyridine (2-BP) is an organic compound that has been studied for its potential applications in various areas of scientific research. It is a five-membered heterocyclic compound containing a nitrogen and a bromine atom. 2-BP has a wide range of uses, from its potential applications in drug synthesis to its use as a reagent in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-bromopyrazolo[1,5-a]pyridine is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as thiol-dependent enzymes. This inhibition is thought to be due to the presence of the bromine atom in the 2-bromopyrazolo[1,5-a]pyridine molecule, which can bind to the enzyme and block its activity.
Biochemical and Physiological Effects
2-bromopyrazolo[1,5-a]pyridine has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have an inhibitory effect on certain enzymes, such as thiol-dependent enzymes. In addition, 2-bromopyrazolo[1,5-a]pyridine has been found to have an inhibitory effect on the growth of certain cancer cells, suggesting that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

2-bromopyrazolo[1,5-a]pyridine has several advantages when used in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 2-bromopyrazolo[1,5-a]pyridine is a toxic compound and should be handled with care. It should also be used in a well-ventilated area and protective clothing should be worn when handling it.

Future Directions

The potential applications of 2-bromopyrazolo[1,5-a]pyridine are vast and there are many potential future directions for its research. One potential future direction is the development of novel drugs that utilize 2-bromopyrazolo[1,5-a]pyridine as a reagent. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 2-bromopyrazolo[1,5-a]pyridine, such as its use in the treatment of cancer. Finally, further research could be conducted to investigate the potential of 2-bromopyrazolo[1,5-a]pyridine as a catalyst in the synthesis of organic compounds.

Synthesis Methods

2-bromopyrazolo[1,5-a]pyridine can be synthesized in a variety of ways, including the use of a Grignard reagent, an aryl bromide, or a nitro compound. The most common method of synthesis involves the reaction of a nitro compound with an aryl bromide in the presence of a Lewis acid. This reaction yields 2-bromopyrazolo[1,5-a]pyridine in high yields and is often used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

2-bromopyrazolo[1,5-a]pyridine has been studied for its potential applications in a variety of areas, including drug synthesis, catalysis, and organic synthesis. It has been used as a reagent in the synthesis of a variety of drugs, such as anticonvulsants, anti-inflammatory drugs, and anti-depressants. It has also been used as a catalyst in the synthesis of organic compounds, such as alcohols and amines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromopyrazolo[1,5-a]pyridine involves the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent and catalyst to form 2-bromopyridine. This intermediate is then reacted with hydrazine hydrate to form 2-bromo-3-hydrazinopyridine, which is cyclized with sodium ethoxide to form the final product, 2-bromopyrazolo[1,5-a]pyridine.", "Starting Materials": ["2-aminopyridine", "bromine", "hydrazine hydrate", "sodium ethoxide"], "Reaction": ["Step 1: React 2-aminopyridine with bromine in the presence of a suitable solvent and catalyst to form 2-bromopyridine.", "Step 2: React 2-bromopyridine with hydrazine hydrate to form 2-bromo-3-hydrazinopyridine.", "Step 3: Cyclize 2-bromo-3-hydrazinopyridine with sodium ethoxide to form 2-bromopyrazolo[1,5-a]pyridine."] }

CAS RN

1520497-11-3

Molecular Formula

C7H5BrN2

Molecular Weight

197

Purity

93

Origin of Product

United States

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